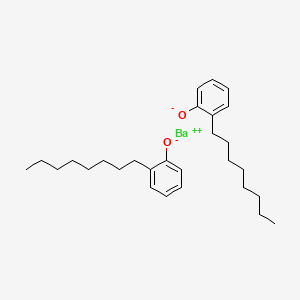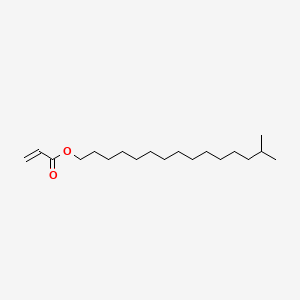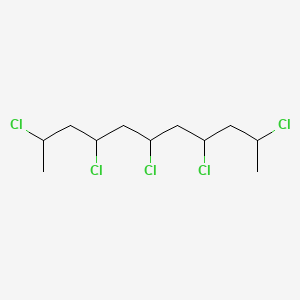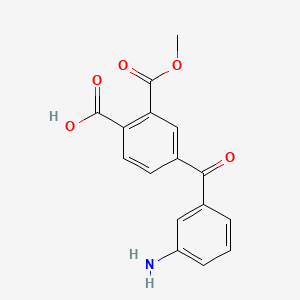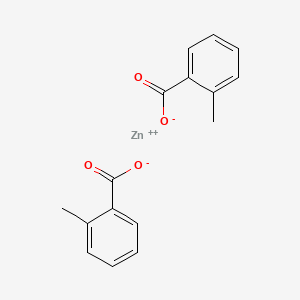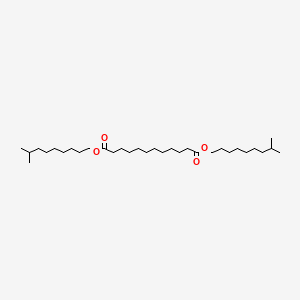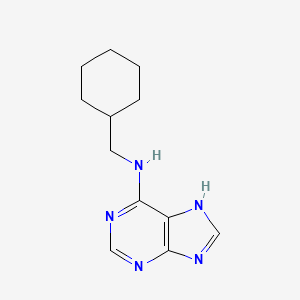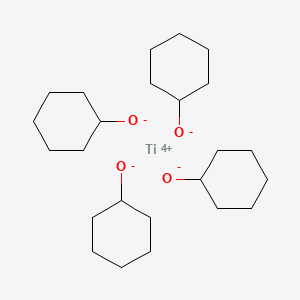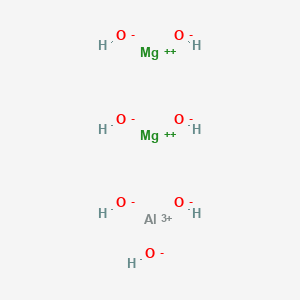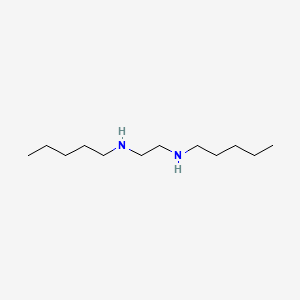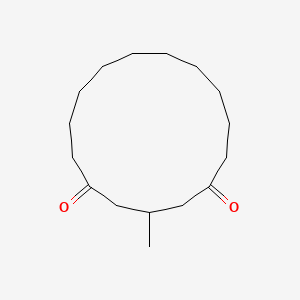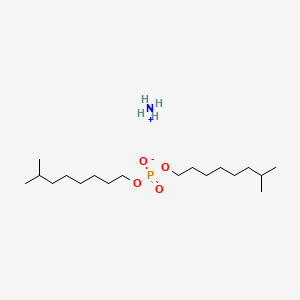
Ammonium diisononyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium diisononyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is primarily used in various industrial applications due to its unique properties. This compound is known for its stability and effectiveness in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium diisononyl phosphate can be synthesized through the reaction of phosphoric acid with diisononyl alcohol in the presence of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the esterification of phosphoric acid followed by neutralization with ammonia.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphoric acid and diisononyl alcohol are mixed and heated. Ammonia is then introduced to neutralize the mixture, resulting in the formation of this compound. The product is then purified and crystallized for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium diisononyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate derivatives.
Reduction: Under certain conditions, it can be reduced to form different ammonium compounds.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various phosphate esters, ammonium salts, and substituted phosphates. These products have diverse applications in different industries.
Applications De Recherche Scientifique
Ammonium diisononyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is utilized in biological studies to understand phosphate metabolism and related processes.
Industry: It is used in the production of fertilizers, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium diisononyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular functions. It can also interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ammonium diisononyl phosphate include:
- Ammonium phosphate
- Diammonium phosphate
- Monoammonium phosphate
Uniqueness
This compound is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other ammonium phosphates. Its stability and effectiveness in various applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
94247-18-4 |
|---|---|
Formule moléculaire |
C18H42NO4P |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
azanium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.H3N/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);1H3 |
Clé InChI |
FZFNIBBEEUQBGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


